Cas no 861206-86-2 ((4-IODOPHENYL)[7-(TRIFLUOROMETHYL)-2,3,3A,4-TETRAHYDROPYRROLO[1,2-A]QUINOXALIN-5(1H)-YL]METHANONE)
(4-IODOPHENYL)[7-(TRIFLUOROMETHYL)-2,3,3A,4-TETRAHYDROPYRROLO[1,2-A]QUINOXALIN-5(1H)-YL]METHANONE Chemical and Physical Properties
Names and Identifiers
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- (4-IODOPHENYL)[7-(TRIFLUOROMETHYL)-2,3,3A,4-TETRAHYDROPYRROLO[1,2-A]QUINOXALIN-5(1H)-YL]METHANONE
- 5-(4-iodobenzoyl)-7-(trifluoromethyl)-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline
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- Inchi: 1S/C19H16F3IN2O/c20-19(21,22)13-5-8-16-17(10-13)25(11-15-2-1-9-24(15)16)18(26)12-3-6-14(23)7-4-12/h3-8,10,15H,1-2,9,11H2
- InChI Key: IJDRHZHMZCNGDR-UHFFFAOYSA-N
- SMILES: C1CN2C(CN(C(C3C=CC(I)=CC=3)=O)C3C=C(C(F)(F)F)C=CC=32)C1
(4-IODOPHENYL)[7-(TRIFLUOROMETHYL)-2,3,3A,4-TETRAHYDROPYRROLO[1,2-A]QUINOXALIN-5(1H)-YL]METHANONE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | 1X-0213-1MG |
(4-iodophenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone |
861206-86-2 | >90% | 1mg |
£28.00 | 2025-02-08 | |
| Key Organics Ltd | 1X-0213-5MG |
(4-iodophenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone |
861206-86-2 | >90% | 5mg |
£35.00 | 2025-02-08 | |
| Key Organics Ltd | 1X-0213-10MG |
(4-iodophenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone |
861206-86-2 | >90% | 10mg |
£48.00 | 2025-02-08 | |
| Key Organics Ltd | 1X-0213-50MG |
(4-iodophenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone |
861206-86-2 | >90% | 50mg |
£77.00 | 2025-02-08 | |
| Key Organics Ltd | 1X-0213-100MG |
(4-iodophenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone |
861206-86-2 | >90% | 100mg |
£110.00 | 2025-02-08 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00954559-1g |
5-(4-Iodobenzoyl)-7-(trifluoromethyl)-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline |
861206-86-2 | 90% | 1g |
¥2401.0 | 2024-04-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614584-1mg |
(4-Iodophenyl)(7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl)methanone |
861206-86-2 | 98% | 1mg |
¥464.00 | 2024-04-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614584-2mg |
(4-Iodophenyl)(7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl)methanone |
861206-86-2 | 98% | 2mg |
¥536.00 | 2024-04-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614584-5mg |
(4-Iodophenyl)(7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl)methanone |
861206-86-2 | 98% | 5mg |
¥661.00 | 2024-04-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614584-10mg |
(4-Iodophenyl)(7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl)methanone |
861206-86-2 | 98% | 10mg |
¥924.00 | 2024-04-28 |
(4-IODOPHENYL)[7-(TRIFLUOROMETHYL)-2,3,3A,4-TETRAHYDROPYRROLO[1,2-A]QUINOXALIN-5(1H)-YL]METHANONE Suppliers
(4-IODOPHENYL)[7-(TRIFLUOROMETHYL)-2,3,3A,4-TETRAHYDROPYRROLO[1,2-A]QUINOXALIN-5(1H)-YL]METHANONE Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on (4-IODOPHENYL)[7-(TRIFLUOROMETHYL)-2,3,3A,4-TETRAHYDROPYRROLO[1,2-A]QUINOXALIN-5(1H)-YL]METHANONE
Research Brief on (4-IODOPHENYL)[7-(TRIFLUOROMETHYL)-2,3,3A,4-TETRAHYDROPYRROLO[1,2-A]QUINOXALIN-5(1H)-YL]METHANONE (CAS: 861206-86-2)
In recent years, the compound (4-IODOPHENYL)[7-(TRIFLUOROMETHYL)-2,3,3A,4-TETRAHYDROPYRROLO[1,2-A]QUINOXALIN-5(1H)-YL]METHANONE (CAS: 861206-86-2) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, pharmacological properties, and potential clinical applications.
The compound belongs to a class of tetrahydropyrroloquinoxaline derivatives, which are known for their diverse biological activities, including modulation of central nervous system (CNS) targets. Recent studies have highlighted its role as a potent ligand for specific receptors, making it a promising candidate for the treatment of neurological disorders such as anxiety, depression, and schizophrenia. The presence of the trifluoromethyl group and the iodophenyl moiety in its structure is believed to enhance its binding affinity and metabolic stability.
A study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficient synthesis of this compound via a multi-step process involving palladium-catalyzed cross-coupling reactions. The researchers reported a high yield and purity, which is critical for further pharmacological evaluations. Additionally, in vitro assays revealed its selective binding to serotonin receptors (5-HT2A and 5-HT2C), suggesting its potential as a novel antipsychotic agent.
Further investigations into the pharmacokinetic profile of the compound have shown favorable absorption and distribution properties, with moderate plasma protein binding and good blood-brain barrier penetration. These characteristics are essential for its efficacy in targeting CNS disorders. Preclinical studies in rodent models have demonstrated its anxiolytic and antidepressant-like effects at low doses, with minimal side effects compared to existing therapeutics.
Despite these promising findings, challenges remain in optimizing the compound's selectivity and reducing potential off-target effects. Ongoing research is focused on structural modifications to improve its therapeutic index. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound into clinical trials, with preliminary Phase I studies expected to commence in late 2024.
In conclusion, (4-IODOPHENYL)[7-(TRIFLUOROMETHYL)-2,3,3A,4-TETRAHYDROPYRROLO[1,2-A]QUINOXALIN-5(1H)-YL]METHANONE represents a promising scaffold for the development of next-generation CNS therapeutics. Its unique chemical structure and robust pharmacological profile position it as a valuable candidate for further investigation. Future studies should focus on elucidating its mechanism of action and exploring its potential in combination therapies.
861206-86-2 ((4-IODOPHENYL)[7-(TRIFLUOROMETHYL)-2,3,3A,4-TETRAHYDROPYRROLO[1,2-A]QUINOXALIN-5(1H)-YL]METHANONE) Related Products
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